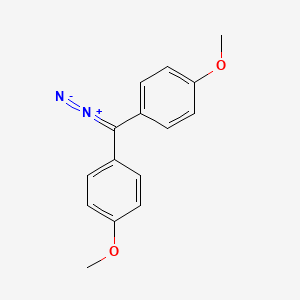Bis(4-methoxyphenyl)diazomethane
CAS No.: 1221-72-3
Cat. No.: VC13872056
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1221-72-3 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-[diazo-(4-methoxyphenyl)methyl]-4-methoxybenzene |
| Standard InChI | InChI=1S/C15H14N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |
| Standard InChI Key | OWRNAWGCEAUIOY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Properties
Bis(4-methoxyphenyl)diazomethane is a yellow crystalline solid with the following key identifiers:
The compound’s structure has been confirmed via X-ray diffraction, revealing a planar diazo group conjugated with the electron-donating methoxy substituents . This conjugation stabilizes the diazo moiety while enhancing its reactivity toward electron-deficient substrates.
Physicochemical Properties
Experimental and computational data highlight the compound’s stability and reactivity:
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 132°C (decomposes) | DSC | |
| Density | 1.1 ± 0.1 g/cm³ | Calculated | |
| Solubility | Soluble in CH₂Cl₂, THF, ether | Experimental | |
| λ<sub>max</sub> | 350 nm (in CH₂Cl₂) | UV-Vis |
Density Functional Theory (DFT) studies reveal a singlet ground state for the derived bis(4-methoxyphenyl)carbene, with a singlet-triplet energy gap of 0.3 kcal/mol . This near-degeneracy enables dual reactivity pathways under photochemical conditions.
Reactivity and Applications
Cyclopropanation Reactions
Bis(4-methoxyphenyl)diazomethane reacts with electron-deficient alkenes (e.g., dicyanofumarates) to form cyclopropanes via stepwise [3+2]-cycloaddition mechanisms . Key findings include:
-
Diastereoselectivity: Reactions with (E)- and (Z)-dimethyl dicyanofumarates yield trans- and cis-cyclopropanes, respectively, with diastereomeric ratios up to 9:1 .
-
Mechanistic Insights: DFT calculations support a domino process involving initial nucleophilic attack by the diazo nitrogen, followed by carbene elimination .
Carbene Transfer Reactions
Photolysis (λ = 350 nm) generates bis(4-methoxyphenyl)carbene, which participates in:
-
C–H Insertion: Reacts with alkynes to form cyclopropenes (singlet pathway) or indenes (triplet pathway) .
-
Cross-Coupling: Nickel-catalyzed reactions with alkenes afford cyclopropanes via metallocarbene intermediates .
Example Reaction:
Ferrocifen Synthesis
The compound reacts with ferrocenyl thioketones in a "two-fold extrusion" process, yielding tetrasubstituted ethylenes. Subsequent demethylation produces ferrocifens, a class of anticancer agents :
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Explosive decomposition | Avoid heating above 100°C | |
| Acute toxicity (LD₅₀, rat oral) | 320 mg/kg | |
| Environmental persistence | Not readily biodegradable |
Regulatory status: Classified as Nonhazardous for transport under RIDADR guidelines, though local regulations may restrict large-scale handling .
Recent Advances and Future Directions
-
Photochemical Switching: Irradiation at 3 K selectively interconverts singlet and triplet carbene states, enabling spin-selective reactivity .
-
Flow Chemistry: Microreactor systems minimize risks during large-scale synthesis, achieving 57% yield with reduced decomposition .
-
Electrochemical Applications: Ferrocene-derived products exhibit redox activity, suggesting utility in biosensors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume